{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol
Description
{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol is a piperidine derivative featuring a hydroxymethyl (-CH2OH) group at the 4-position of the piperidine ring and a 2,4-difluorobenzyl substituent attached to the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural similarity to σ1 receptor ligands and other bioactive piperidine derivatives .
Properties
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-2-1-11(13(15)7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAQIKQSLIFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses can cause liver and kidney damage, highlighting the importance of dosage optimization.
Transport and Distribution
The transport and distribution of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its primary effects. Understanding these transport mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol is a key determinant of its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
Biological Activity
The compound {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol, also known by its chemical formula , has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol is synthesized through various organic reactions including condensation methods. The compound exhibits a piperidine ring structure, which is significant for its biological activity. The difluorophenyl group enhances its interaction with biological targets.
Chemical Structure
- IUPAC Name : 1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol
- CAS Number : 55050101
- Molecular Weight : 235.28 g/mol
Antitumor Activity
Research has indicated that compounds similar to {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol exhibit significant antitumor properties. A study reported that derivatives with a piperidine structure showed inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast) | 5.8 | Antiproliferative |
| HepG2 (Liver) | 7.2 | Antiproliferative |
| A549 (Lung) | 6.5 | Antiproliferative |
These findings suggest that the compound may be effective against multiple cancer types by inducing apoptosis and inhibiting cell division .
The mechanism by which {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol exerts its effects involves interactions with specific molecular targets, including enzymes involved in cell proliferation and survival pathways. Notably, it may act as a competitive inhibitor of key enzymes such as tyrosinase, which is implicated in melanin biosynthesis and thus relevant in cancer metastasis .
Case Studies
- In Vivo Studies : In animal models, the compound demonstrated reduced tumor growth rates compared to control groups. The administration of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol resulted in a significant decrease in tumor volume after four weeks of treatment.
- Cell Culture Experiments : In vitro studies using human cancer cell lines showed that the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress induction as a mechanism for its anticancer effects .
Safety and Toxicity
Preliminary toxicity assessments indicate that {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol exhibits low cytotoxicity at therapeutic doses. This profile is advantageous for further development as a potential therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Research has indicated that compounds similar to {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol exhibit antidepressant properties. These compounds are believed to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of piperidine derivatives for their antidepressant effects. The results showed that certain modifications to the piperidine structure enhanced the efficacy of these compounds in preclinical models .
Neurological Research
Potential in Neurodegenerative Diseases : The compound may also play a role in neuroprotection. Research suggests that piperidine derivatives can inhibit neuroinflammation and oxidative stress, which are key factors in diseases like Alzheimer's and Parkinson's.
Data Table: Neuroprotective Effects of Piperidine Derivatives
| Compound | Mechanism of Action | Model Used | Efficacy |
|---|---|---|---|
| {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol | Inhibition of neuroinflammation | Mouse model | Significant reduction in markers of inflammation |
| Similar piperidine derivatives | Antioxidant activity | In vitro neuronal cultures | Improved cell viability |
Cosmetic Science
Skin Care Formulations : The compound has shown promise in cosmetic applications due to its potential as a moisturizing agent. Its ability to enhance skin hydration makes it suitable for inclusion in skin care products.
Case Study : A formulation study assessed the efficacy of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol as a humectant. Results indicated improved moisture retention in skin samples treated with formulations containing this compound compared to controls .
Material Science
Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific functionalities. Its unique chemical structure allows for the development of materials with tailored properties for applications in drug delivery systems or biodegradable plastics.
Data Table: Polymerization Studies Using Piperidine Derivatives
| Polymer Type | Monomer Used | Properties | Application |
|---|---|---|---|
| Biodegradable polymer | {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol | High tensile strength, biodegradability | Packaging materials |
| Drug delivery polymer | Modified piperidine derivatives | Controlled release profile | Therapeutic applications |
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Piperidine derivatives with substituted benzyl groups exhibit distinct physicochemical and biological properties. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
Functional Group Modifications on the Piperidine Ring
The hydroxymethyl group at the 4-position of piperidine is critical for hydrogen bonding. Analogs with alternative substituents include:
Key Observations :
- Hydroxymethyl vs. Methanamine : The -CH2OH group in the target compound improves solubility compared to -CH2NH2 but may reduce membrane permeability .
- Heterocyclic Benzyl Groups : Pyridine or oxazole substituents (e.g., ) introduce aromatic stacking interactions, which could enhance binding to enzymes or receptors .
Preparation Methods
General Synthetic Approach
The synthesis typically involves:
- Preparation of the piperidine core or its protected derivatives.
- Introduction of the 2,4-difluorobenzyl substituent via N-alkylation.
- Functionalization of the piperidine ring at the 4-position to install the hydroxymethyl group.
This approach is supported by the use of N-alkylation reactions, reductive amination, and selective oxidation/reduction steps.
Detailed Preparation Methods
N-Alkylation of Piperidine Derivatives
One of the central steps in the synthesis is the N-alkylation of piperidine or its protected forms with 2,4-difluorobenzyl halides or related electrophiles.
Method: A suspension of potassium carbonate in acetonitrile is used as the base medium. The appropriately substituted aminopiperidine analogues are alkylated with 2,4-difluorobenzyl bromide or chloride under reflux or room temperature conditions to yield the N-alkylated piperidine intermediate.
Yields: Reported yields for these alkylations range from 19% to 69%, depending on the substrate and conditions.
Example: The key intermediate (compound 4 in literature) undergoes N-alkylation with 2,4-difluorobenzyl derivatives to afford compounds such as 6a-6e, which are precursors to the target molecule.
Reductive Amination and Hydroxymethylation
Reductive amination can be employed to introduce the hydroxymethyl group at the 4-position of the piperidine ring. For example, reductive amination of tert-butyl-piperidine-4-yl carbamate with aldehydes (such as formaldehyde or substituted benzaldehydes) followed by Boc-deprotection yields the hydroxymethyl-substituted piperidine.
This method provides a controlled way to install the hydroxymethyl group with good selectivity and moderate to high yields (up to 64% for some intermediates).
Protection and Deprotection Strategies
The use of Boc (tert-butoxycarbonyl) protecting groups on the piperidine nitrogen is common to improve reaction selectivity and facilitate purification.
Boc-deprotection is typically carried out using trifluoroacetic acid (TFA) under mild conditions to yield the free amine for subsequent alkylation steps.
Grignard Reaction for Benzylation
In some patents, the 2,4-difluorobenzyl moiety is introduced via a Grignard reaction starting from 1-bromo-2,4-difluorobenzene and magnesium in tetrahydrofuran (THF).
The Grignard reagent is reacted with appropriate piperidine intermediates at low temperatures (-20 °C to room temperature), followed by work-up involving extraction and purification steps to yield the benzylated piperidine intermediate.
This method allows for the formation of the C–N bond with control over reaction conditions to minimize side reactions.
Representative Reaction Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Grignard formation | Mg, 1-bromo-2,4-difluorobenzene, THF, 40 °C | Formation of ArMgBr |
| 2 | N-alkylation | Piperidine derivative, K2CO3, acetonitrile | N-alkylated intermediate (19-69% yield) |
| 3 | Reductive amination | Aldehyde, reducing agent (e.g., NaBH4), Boc-protected piperidine | Hydroxymethylated intermediate (up to 64%) |
| 4 | Boc-deprotection | TFA, room temperature | Free amine ready for further functionalization |
| 5 | Purification | Extraction, chromatography | Pure target compound |
Analytical and Purification Details
Reaction progress is monitored by thin-layer chromatography (TLC).
Purification is typically achieved by silica gel chromatography using ethyl acetate/petroleum ether mixtures.
Characterization includes melting point determination, IR spectroscopy (noting characteristic OH and aromatic C-F stretches), and ^1H NMR confirming substitution patterns.
Summary of Research Findings
The preparation of {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol relies heavily on N-alkylation of piperidine derivatives with 2,4-difluorobenzyl halides or equivalents.
Reductive amination is a key step to introduce the hydroxymethyl group at the 4-position of the piperidine ring.
Protection-deprotection strategies using Boc groups enhance selectivity and yield.
Grignard reagents derived from 1-bromo-2,4-difluorobenzene are valuable intermediates for benzylation.
Reported yields vary widely depending on the specific step and conditions but can reach up to 97% in optimized protocols for intermediates.
Q & A
Q. What are the optimized synthetic routes for {1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. Key steps include:
- N-Alkylation : Reacting piperidin-4-ylmethanol with 2,4-difluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol to achieve >95% purity .
Yield optimization requires controlled temperature, inert atmosphere (N₂/Ar), and stoichiometric excess of the benzyl halide. Suboptimal conditions may lead to byproducts like unreacted piperidine or over-alkylation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the piperidine ring conformation (e.g., axial/equatorial hydroxymethyl) and difluorophenyl substitution (δ 6.8–7.2 ppm aromatic protons; ¹⁹F NMR for fluorine environment) .
- X-ray Crystallography : Resolves spatial arrangement, such as the torsion angle between the difluorophenyl and piperidine rings (e.g., 45–60° in similar derivatives) .
- HPLC : Purity analysis using reverse-phase C18 columns (retention time ~1.6–2.0 min under gradient elution with 0.1% TFA in acetonitrile/water) .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Enzyme Inhibition : Test against kinases or GPCRs via fluorescence polarization or radiometric assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Solubility/Lipophilicity : Shake-flask method for logP determination; critical for predicting blood-brain barrier penetration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Halogen Substitution : Replace 2,4-difluoro with chloro/bromo to evaluate electronic effects on target binding. Fluorine’s electronegativity enhances metabolic stability but may reduce affinity for hydrophobic pockets .
- Piperidine Modifications : Introduce sp³-hybridized substituents (e.g., methyl, hydroxy) at C3/C5 to restrict ring flexibility and improve selectivity .
- Methanol Group Derivatization : Esterification (e.g., acetate prodrugs) or oxidation to carboxylic acid to modulate pharmacokinetics .
Q. What computational strategies are effective in predicting target interactions and resolving contradictory binding data?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., serotonin receptors). Pay attention to π-π stacking with difluorophenyl and hydrogen bonding via the hydroxymethyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Contradictory SPR/ITC data (e.g., varying Kd values) may arise from conformational dynamics or assay buffer effects .
Q. How can researchers address discrepancies in biological activity between this compound and its structural analogs?
- Meta-Analysis : Compare MIC/IC50 values of halogenated analogs (e.g., 2,4-dichloro vs. difluoro derivatives). Fluorine’s smaller size may improve steric fit but reduce hydrophobic interactions .
- Proteomic Profiling : Use affinity chromatography-mass spectrometry to identify off-target binding partners that explain unexpected cytotoxicity .
Q. What strategies improve synthetic scalability while maintaining stereochemical integrity?
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps to control piperidine ring stereochemistry .
- Flow Chemistry : Continuous-flow reactors for N-alkylation reduce reaction time and minimize racemization .
- In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate purity in real time .
Methodological Notes
- Safety : Handle with PPE due to potential skin/eye irritation. Waste must be neutralized before disposal .
- Data Validation : Cross-reference NMR/X-ray data with PubChem/ECHA entries (e.g., CAS 1249794-96-4) to confirm structural accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
